

What is the chemical structure of Rauvotetraphylline A?

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Compound of Interest

Compound Name: Rauvotetraphylline A

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Rauvotetraphylline A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from *Rauvolfia tetraphylla*, a plant belonging to the Apocynaceae family.[1][2] The genus *Rauvolfia* is a rich source of diverse bioactive alkaloids, many of which exhibit interesting pharmacological properties, including antihypertensive, anticancer, and antimalarial activities.[2][3] This document provides a comprehensive technical overview of **Rauvotetraphylline A**, covering its chemical structure, physicochemical properties, isolation, and reported biological activities.

Chemical Structure and Properties

Rauvotetraphylline A possesses a complex heterocyclic skeleton characteristic of monoterpenoid indole alkaloids. Its structure was elucidated through spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Chemical Structure:

Chemical structure of Rauvotetraphylline A

Image Source: BOC Sciences[1]

Physicochemical Data:

A summary of the key physicochemical properties of **Rauvotetraphylline A** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₃	[1]
Molecular Weight	342.4 g/mol	[1]
IUPAC Name	(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.0 ^{2,10} .0 ^{4,9}]hexadeca-2(10),4(9),5,7-tetraen-7-ol	[1]
CAS Number	1422506-49-7	[1]
Appearance	Amorphous powder	[2]
Purity	>96%	[1]
Predicted Boiling Point	563.7 ± 50.0 °C	[1]
Predicted Density	1.272 ± 0.06 g/cm ³	[1]
SMILES	<chem>CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O</chem>	[1]
InChI	InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1	[1]

Experimental Protocols

Isolation of Rauvotetraphylline A

Rauvotetraphylline A, along with its analogs Rauvotetraphyllines B-E, was first isolated from the aerial parts of *Rauvolfia tetraphylla*. The general procedure for its isolation is outlined below.[\[4\]](#)[\[5\]](#)

General Experimental Workflow for Isolation:

Caption: General workflow for the isolation of **Rauvotetraphylline A**.

Detailed Methodology:

- **Plant Material and Extraction:** The air-dried and powdered aerial parts of *Rauvolfia tetraphylla* are subjected to extraction with 95% ethanol at room temperature.[\[4\]](#)
- **Concentration and Partitioning:** The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, containing the alkaloids, is collected.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography.
- **Fractionation:** The column is eluted with a gradient of chloroform and methanol to separate the components based on polarity.
- **Purification:** Fractions containing **Rauvotetraphylline A** are further purified using repeated column chromatography, which may include Sephadex LH-20 and reverse-phase C18 silica gel, to yield the pure compound.[\[4\]](#)

Biological Activity

In Vitro Cytotoxicity Screening

Rauvotetraphylline A was evaluated for its cytotoxic activity against a panel of human cancer cell lines.[\[4\]](#)

Experimental Protocol:

The cytotoxicity of **Rauvotetraphylline A** was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tested human cancer cell lines included:

- HL-60 (promyelocytic leukemia)
- SMMC-7721 (hepatocellular carcinoma)
- A-549 (lung adenocarcinoma)
- MCF-7 (breast adenocarcinoma)
- SW-480 (colon adenocarcinoma)

Results:

Rauvotetraphylline A was found to be inactive against all the tested cancer cell lines, with IC₅₀ values greater than 40 µM.[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by **Rauvotetraphylline A** have not yet been elucidated, indole alkaloids are known to interact with a variety of cellular targets and signaling cascades. Given the structural class of **Rauvotetraphylline A**, potential areas of investigation for its biological activity could include pathways commonly affected by other bioactive natural products.

Caption: Hypothetical signaling pathways potentially modulated by indole alkaloids.

Conclusion

Rauvotetraphylline A is a structurally defined monoterpenoid indole alkaloid from *Rauvolfia tetraphylla*. While initial in vitro studies did not demonstrate significant cytotoxic activity, the diverse biological roles of other alkaloids from this genus suggest that further investigation into the pharmacological properties of **Rauvotetraphylline A** is warranted. Future research could explore its effects on other cellular targets and signaling pathways to uncover its full therapeutic potential.

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